Product packaging for Octadecane-1,3,4-triol(Cat. No.:)

Octadecane-1,3,4-triol

Cat. No.: B1631613
M. Wt: 302.5 g/mol
InChI Key: AYNYHSGJYJNQKG-UHFFFAOYSA-N
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Description

Contextualization within Sphingolipid Metabolism and Signaling Pathways

The most biologically significant derivative of octadecane-1,3,4-triol is its amino-substituted form, a sphingoid base that is a cornerstone of sphingolipid metabolism. Sphingolipids are not merely structural components of the cell membrane's lipid bilayer; they are also critical players in signal transduction. The metabolic pathway involves a network of enzymes that synthesize, modify, and degrade these lipids, creating a diverse array of bioactive molecules.

The amino-alcohol backbone, provided by compounds like (2S,3S,4R)-2-aminothis compound, is the foundation upon which more complex sphingolipids, such as ceramides (B1148491), phosphosphingolipids, and glycosphingolipids, are built. These molecules participate in signaling pathways that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). For instance, the balance between ceramide and sphingosine-1-phosphate, another related sphingoid base, is a critical determinant of a cell's decision to survive or undergo apoptosis. The study of this compound derivatives is, therefore, essential for deciphering these complex metabolic and signaling networks. This compound is a known metabolite in organisms such as the yeast Saccharomyces cerevisiae and has also been identified in mammals like Bos taurus. nih.gov

Nomenclature and Stereochemical Considerations in this compound Research

The precise naming and three-dimensional structure of these molecules are paramount for accurate scientific communication and for understanding their biological activity. The presence of multiple chiral centers results in various stereoisomers, each with potentially distinct biological properties.

The specific stereoisomer (2S,3S,4R)-2-aminothis compound is widely known by its common name, phytosphingosine (B30862). nih.govsynthonix.com This name is prevalent in biochemical and lipidomic literature. According to IUPAC nomenclature, the name specifies the configuration at the three chiral centers (carbons 2, 3, and 4), defining its precise three-dimensional arrangement. nih.gov Phytosphingosine is a key sphingoid base found in plants, yeasts, and mammals. nih.gov It is structurally classified as a sphingoid, an amino alcohol, and a triol. nih.gov

Table 1: Properties of (2S,3S,4R)-2-aminothis compound (Phytosphingosine)

PropertyValue
Common Name Phytosphingosine
IUPAC Name (2S,3S,4R)-2-aminothis compound nih.gov
Molecular Formula C₁₈H₃₉NO₃ synthonix.comcymitquimica.com
Molecular Weight 317.51 g/mol synthonix.com
CAS Number 554-62-1 synthonix.com
InChIKey AERBNCYCJBRYDG-KSZLIROESA-N nih.govsynthonix.comsigmaaldrich.com

Chiral purity is of utmost importance in the study of phytosphingosine and related compounds. The prefix "(2S,3S,4R)" is not a mere formality; it defines the specific spatial orientation of the amino and hydroxyl groups. Biological systems, particularly enzymes and receptors involved in sphingolipid metabolism and signaling, are highly stereospecific. They interact with lipids in a manner analogous to a lock and key, where only the correctly shaped key (stereoisomer) can fit and elicit a biological response.

Using a mixture of stereoisomers or an isomer with the wrong configuration can lead to misleading or inconclusive results, as different isomers may have different activities or even be inactive. The synthesis of stereochemically pure phytosphingosine is a significant challenge. While microbial systems can produce the compound with high stereoselectivity (over 98% in the ribo configuration), chemical synthesis methods often yield mixtures of isomers. Therefore, ensuring the chiral purity of phytosphingosine is a critical prerequisite for any meaningful biological investigation into its function.

Significance in Contemporary Lipidomics and Glycobiology Studies

The study of lipids and sugar-containing molecules (glycobiology) has been revolutionized by the advent of lipidomics, a field that employs advanced analytical techniques, primarily mass spectrometry (MS), for the large-scale analysis of lipids in biological systems. nih.gov Phytosphingosine and its derivatives are key targets in these studies.

In lipidomics, MS-based approaches allow for the sensitive detection and quantification of hundreds of different lipid species, including phytosphingosine-containing sphingolipids, from small biological samples. nih.gov This enables researchers to map out the "lipidome" of a cell or tissue and observe how it changes in response to various stimuli or in disease states. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in separating complex lipid mixtures and identifying individual molecules like phytosphingosine. nih.gov

In glycobiology, phytosphingosine is significant as it forms the backbone of glycosphingolipids. These are molecules where one or more sugar units are attached to a ceramide (an N-acylated sphingoid base). Glycosphingolipids are crucial components of the outer leaflet of the plasma membrane and are involved in cell-cell recognition, adhesion, and signaling. The analysis of glycolipids, which can be rich in fatty acids like hexadecanoic acid and octadecadienoic acid, helps in understanding their structure-function relationship and their potential as bioactive compounds. mdpi.com The ability to precisely identify and quantify the phytosphingosine backbone within these complex glycolipids is essential for advancing our understanding of their roles in biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O3 B1631613 Octadecane-1,3,4-triol

Properties

Molecular Formula

C18H38O3

Molecular Weight

302.5 g/mol

IUPAC Name

octadecane-1,3,4-triol

InChI

InChI=1S/C18H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)15-16-19/h17-21H,2-16H2,1H3

InChI Key

AYNYHSGJYJNQKG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(CCO)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(CCO)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Octadecane 1,3,4 Triol and Its Stereoisomers

Total Synthesis Approaches to Octadecane-1,3,4-triol Scaffolds

The total synthesis of long-chain polyols like this compound presents significant challenges in controlling stereochemistry and efficiently constructing the lengthy aliphatic backbone. Methodologies often draw from strategies developed for structurally related natural products, such as phytosphingosines, which share the same core structure.

Achieving stereochemical control at the C3 and C4 positions is paramount for synthesizing specific stereoisomers of this compound. Strategies frequently commence from the chiral pool or employ powerful asymmetric reactions. Syntheses of related phytosphingosines provide a clear blueprint for these approaches. For instance, D-ribose and D-mannose have been used as starting materials, where the inherent chirality dictates the stereochemical outcome of the final product. acs.orgnih.gov

Key asymmetric reactions are also employed to set the stereocenters on an achiral precursor. The Sharpless asymmetric dihydroxylation is a cornerstone technique for this purpose, creating the C3-C4 vicinal diol with high enantioselectivity. mdpi.comalfa-chemistry.comwikipedia.org Similarly, tethered aminohydroxylation has been featured as a key step in building the chiral core of related sphingoid bases. rsc.org These methods allow for the predictable formation of specific diastereomers based on the choice of chiral ligands or reagents.

Table 1: Comparison of Enantioselective Strategies for Triol Core Synthesis

StrategyKey Method/Starting MaterialStereochemical ControlTypical Application
Chiral Pool SynthesisD-Mannose / D-RiboseUtilizes inherent chirality of the starting sugar. nih.govSynthesis of specific isomers like D-ribo-phytosphingosine. acs.org
Asymmetric DihydroxylationSharpless Asymmetric Dihydroxylation (AD-mix-α/β)Ligand-controlled facial selectivity on a prochiral alkene. mdpi.comorganic-chemistry.orgCreation of the C3-C4 diol with high enantiomeric excess. mdpi.com
Asymmetric AminohydroxylationTethered Aminohydroxylation (TA)Intramolecular delivery of nitrogen and oxygen across a double bond. rsc.orgSynthesis of sphingoid bases like safingol (B48060) and phytosphingosines. rsc.org
Asymmetric Allylic SubstitutionPalladium-catalyzed Asymmetric Allylic AminationIntroduction of a nitrogen nucleophile to set a stereocenter. acs.orgUsed in a general protocol for sphingosine (B13886) and phytosphingosine (B30862) synthesis. acs.org

The construction of the 18-carbon chain can be approached through either linear or convergent pathways, each with distinct advantages. scholarsresearchlibrary.comwikipedia.org

Table 2: Comparison of Linear and Convergent Synthesis Pathways

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step elongation of a single molecular chain (A → B → C → D).Independent synthesis of fragments followed by late-stage coupling (A→B, C→D, then B+D→E). wikipedia.org
Efficiency Overall yield decreases exponentially with each step.Higher overall yields as the number of sequential steps is reduced. wikipedia.org
Purification Intermediates can be difficult to purify from starting materials.Purification is often simpler as fragments have significantly different molecular weights.
Application Suitable for simpler molecules or when fragment coupling is difficult.Preferred for complex molecules, dendrimers, and proteins. scholarsresearchlibrary.com

Palladium-Catalyzed Reactions in this compound Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary to assemble the octadecane (B175841) backbone. libretexts.orgnobelprize.org These reactions are valued for their high functional group tolerance and mild reaction conditions. nobelprize.org In the context of synthesizing precursors for this compound, reactions like the Suzuki, Stille, and Heck couplings can be employed to connect smaller carbon fragments. libretexts.org

For instance, a Suzuki coupling could be used to join an organoborane fragment (e.g., a boronic acid or ester) with an organohalide. libretexts.org A potential strategy would involve coupling a C10 alkenyl halide with a C8 alkylborane to form the C18 alkene precursor, which can then undergo dihydroxylation. The choice of catalyst, ligand, and base is critical for achieving high yields. libretexts.orgorganic-chemistry.org Similarly, the Stille reaction couples an organotin compound with an organohalide, offering another route for fragment coupling. libretexts.org These methods provide a modular and flexible approach to the carbon skeleton. nih.govbeilstein-journals.org

Table 3: Key Palladium-Catalyzed Reactions for Backbone Construction

Reaction NameCoupling PartnersCatalyst/ReagentsBond Formed
Suzuki Coupling Organoborane (R-B(OR)₂) + Organohalide (R'-X)Pd(0) catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp³), C(sp²)-C(sp²)
Stille Coupling Organotin (R-SnR"₃) + Organohalide (R'-X)Pd(0) catalyst (e.g., Pd(PPh₃)₄)C(sp²)-C(sp³), C(sp²)-C(sp²)
Heck Reaction Alkene + Organohalide (R-X)Pd(0) catalyst, BaseC(sp²)-C(sp²)
Tsuji-Trost Reaction Allylic substrate (with leaving group) + NucleophilePd(0) catalystC-C, C-N, C-O

Dihydroxylation and Related Transformations in the Octadecane Backbone Synthesis

The formation of the C3-C4 diol is a critical transformation in the synthesis of this compound. This is typically achieved by the dihydroxylation of a corresponding long-chain alkene precursor. Two of the most prominent methods for this are the Upjohn and Sharpless Asymmetric Dihydroxylation reactions. wikipedia.orgwikipedia.org

The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, most commonly N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction produces a syn-diol, meaning both hydroxyl groups are added to the same face of the double bond, but it results in a racemic mixture of enantiomers when applied to a prochiral alkene. organic-chemistry.orgorganische-chemie.ch

For stereocontrol, the Sharpless Asymmetric Dihydroxylation is the method of choice. mdpi.comwikipedia.org This reaction also uses catalytic OsO₄ and a stoichiometric oxidant (typically K₃Fe(CN)₆) but incorporates a chiral quinine-based ligand. alfa-chemistry.comorganic-chemistry.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, and a specific chiral ligand [(DHQ)₂PHAL and (DHQD)₂PHAL, respectively] that direct the hydroxylation to opposite faces of the alkene, yielding the desired diol with high enantioselectivity. alfa-chemistry.comorganic-chemistry.orgencyclopedia.pub This method is instrumental in establishing the C3 and C4 stereocenters with a predictable outcome.

Table 4: Comparison of Dihydroxylation Methods for Alkene Precursors

MethodReagentsStereochemistryKey Features
Upjohn Dihydroxylation Catalytic OsO₄, NMO (stoichiometric)syn-addition, racemic productGeneral and reliable for cis-diol formation; avoids stoichiometric use of toxic OsO₄. wikipedia.orgorganic-chemistry.org
Sharpless Asymmetric Dihydroxylation Catalytic OsO₄, K₃Fe(CN)₆, Chiral Ligand (e.g., (DHQD)₂PHAL)syn-addition, enantioselective productProvides high enantiomeric excess; outcome is predictable based on the ligand used (AD-mix-α vs. AD-mix-β). wikipedia.orgorganic-chemistry.org

Strategic Protection and Deprotection in Complex this compound Syntheses

In a multistep synthesis of a polyfunctional molecule like this compound, protecting groups are essential to temporarily mask reactive functional groups and prevent unwanted side reactions. wikipedia.orgyoutube.com The three hydroxyl groups possess acidic protons and are nucleophilic, requiring protection during steps like organometallic additions or oxidations of other parts of the molecule. bham.ac.uk

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are stable to a wide range of conditions but are readily cleaved by fluoride (B91410) sources, and acetals, which are stable to bases but cleaved by acids. wikipedia.org For the vicinal diol at C3-C4, a cyclic protecting group such as an isopropylidene acetal (B89532) (formed with acetone) or a benzylidene acetal is often employed due to the favorability of forming a five- or six-membered ring. researchgate.netchem-station.comthieme-connect.de

Orthogonal protection is a more advanced strategy that is crucial for complex syntheses. bham.ac.ukfiveable.me This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. nih.govnih.gov For example, one could protect the C1 hydroxyl as a TBDMS ether (cleaved by fluoride), the C3/C4 diol as an isopropylidene acetal (cleaved by acid), and a third functional group elsewhere with a benzyl (B1604629) ether (cleaved by hydrogenolysis). This allows for the selective deprotection and modification of one specific site while the others remain shielded.

Table 5: Common Protecting Groups (PG) for Hydroxyl Moieties

Protecting GroupProtection ReagentsDeprotection ConditionsStability
Silyl Ethers (e.g., TBDMS, TIPS)R₃SiCl, ImidazoleFluoride source (e.g., TBAF), AcidStable to base, oxidation, reduction.
Acetal/Ketal (e.g., Isopropylidene)Acetone or 2,2-Dimethoxypropane, Acid catalystAqueous Acid (e.g., HCl, AcOH)Stable to base, organometallics, redox reactions. chem-station.comthieme-connect.de
Benzyl Ether (Bn)Benzyl bromide (BnBr), Base (e.g., NaH)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, base, many redox agents.
Ester (e.g., Acetate (B1210297), Benzoate)Acyl chloride or Anhydride, BaseBase (e.g., K₂CO₃, MeOH), AcidStable to mild acid, oxidation.

Biosynthetic Pathways and Enzymatic Transformations of Octadecane 1,3,4 Triol

Phytosphingosine (B30862) Biosynthetic Processes and Related Enzymes

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum and serves as the primary route for producing phytosphingosine, which contains the octadecane-1,3,4-triol backbone. rsc.orgnih.gov This multi-step process is catalyzed by a series of specific enzymes.

The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA. nih.govmdpi.com This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex. rsc.orgnih.gov The product of this reaction is 3-ketodihydrosphinganine (also known as 3-ketosphinganine). mdpi.comnih.gov

Following its synthesis, 3-ketodihydrosphinganine is rapidly converted to dihydrosphingosine (sphinganine) by the action of 3-ketodihydrosphingosine reductase , which utilizes NADPH as a cofactor. nih.gov

The final step in the formation of the phytosphingosine backbone is the hydroxylation of sphinganine (B43673) at the C-4 position. This reaction is catalyzed by sphingolipid C4-hydroxylase (also known as dihydroceramide (B1258172) C4-desaturase or DEGS2 in mammals), yielding phytosphingosine ((2S,3S,4R)-2-aminothis compound). researchgate.netrsc.org This enzymatic step is what distinguishes the phytosphingosine pathway from the primary sphingosine (B13886) pathway found in many animals.

Table 1: Key Enzymes in Phytosphingosine Biosynthesis
EnzymeSubstrate(s)ProductCellular LocationFunction
Serine Palmitoyltransferase (SPT)L-serine + Palmitoyl-CoA3-KetodihydrosphinganineEndoplasmic Reticulum (ER)Catalyzes the initial, rate-limiting step of sphingolipid synthesis. nih.govnih.gov
3-Ketodihydrosphingosine Reductase3-KetodihydrosphinganineDihydrosphingosine (Sphinganine)Endoplasmic Reticulum (ER)Reduces the keto group to a hydroxyl group. nih.gov
Sphingolipid C4-hydroxylase (e.g., DEGS2)Dihydrosphingosine (or Dihydroceramide)Phytosphingosine (or Phytoceramide)Endoplasmic Reticulum (ER)Introduces a hydroxyl group at the C-4 position, creating the characteristic triol structure of phytosphingosine. researchgate.netrsc.org

Cellular Pathways Leading to this compound Formation in various Organisms

The cellular pathway described above, leading to phytosphingosine, is the principal known biological route for the synthesis of the this compound structure. While direct biosynthesis of the non-aminated this compound is not well-documented, its aminated form, phytosphingosine, is produced across a wide range of organisms.

Fungi and Yeasts: Yeasts such as Saccharomyces cerevisiae and Wickerhamomyces ciferrii (formerly Pichia ciferrii or Hansenula ciferrii) are well-known producers of phytosphingosine and its derivatives. nih.govnih.govgoogle.com In these organisms, sphingolipids containing phytosphingosine are essential components of cellular membranes. nih.gov

Plants: Phytosphingosine is a major long-chain base in the sphingolipids of higher plants, including tobacco (Nicotiana tabacum). nih.gov Plant sphingolipids play crucial roles in membrane structure and in signaling pathways related to programmed cell death and stress responses. researchgate.net

Mammals: While sphingosine is the predominant sphingoid base in mammals, phytosphingosine is also present, particularly in tissues like the skin (epidermis). researchgate.net Evidence suggests that its presence is not solely from dietary sources but can be synthesized endogenously through the activity of the mammalian C4-hydroxylase enzyme DEGS2. researchgate.net

Bacteria: Certain bacterial genera, such as Sphingobacterium, are also known to produce sphingolipids, contributing to the diversity of these compounds in nature. google.com

Role of Specific Enzymes in this compound Metabolism and Conversion

Once formed, the phytosphingosine backbone can be further metabolized by several key enzymes. These transformations are critical for both the catabolism of the molecule and for its conversion into important signaling molecules.

Sphingosine Kinase (SphK): This enzyme catalyzes the phosphorylation of phytosphingosine at the C-1 hydroxyl group, producing phytosphingosine-1-phosphate (PHS-1-P) . nih.gov This phosphorylation is a critical activation step, as PHS-1-P is a potent signaling molecule involved in various cellular processes, including immune responses and the regulation of cell survival in plants. nih.gov

Sphingosine-1-Phosphate Lyase (S1PL): This enzyme mediates the irreversible degradation of phosphorylated sphingoid bases, including PHS-1-P. nih.govpnas.org S1PL cleaves PHS-1-P into 2-hydroxy hexadecanal (B134135) and phosphoethanolamine, effectively removing it from the cellular pool of sphingolipids. nih.govpnas.org This catabolic step is crucial for maintaining sphingolipid homeostasis.

Ceramide Synthase (CerS): Phytosphingosine serves as a backbone for the synthesis of phytoceramides. Ceramide synthases catalyze the N-acylation of the amino group at the C-2 position of phytosphingosine with a fatty acyl-CoA molecule. researchgate.netnih.gov This reaction forms the amide linkage characteristic of ceramides (B1148491), which are central molecules in sphingolipid metabolism. nih.gov

Ceramidase: These enzymes catalyze the reverse reaction of ceramide synthases. They hydrolyze the amide bond in ceramides to release the free sphingoid base (e.g., phytosphingosine) and a fatty acid. nih.gov Ceramidase activity is classified based on pH optima (acid, neutral, or alkaline) and plays a key role in the catabolic and signaling pathways of sphingolipids. nih.gov

Multi-Enzymatic Bioconversion Systems for this compound and Derivatives

The industrial demand for phytosphingosine has driven the development of biotechnological and chemoenzymatic systems for its production. These methods leverage the enzymatic machinery of microorganisms or isolated enzymes to achieve efficient and stereoselective synthesis.

Microbial Fermentation: The yeast Wickerhamomyces ciferrii is a natural producer of acetylated phytosphingosine, primarily tetraacetylphytosphingosine (TAPS) . nih.govnih.gov This yeast is widely used in industrial biotechnology for large-scale production. nih.govgoogle.com The process involves:

Fermentation of W. ciferrii in a suitable medium, where the yeast's native multi-enzyme pathway converts simple carbon sources into TAPS, which is secreted extracellularly. google.com

Harvesting and purification of TAPS from the fermentation broth.

Chemical deacetylation of TAPS, typically through base-catalyzed hydrolysis (e.g., using potassium hydroxide), to yield pure D-erythro-phytosphingosine, the stereoisomer found in human skin. google.comgoogle.com

Metabolic engineering and classical strain improvement techniques have been applied to W. ciferrii to enhance TAPS production yields significantly. nih.gov

Chemoenzymatic Synthesis: An alternative approach utilizes plant-derived glucosylceramides (GlcCers) as a starting material. nih.gov These are abundant in certain food plants and provide a rich source of sphingoid bases. nih.gov This highly efficient method involves two main steps:

Chemical Hydrolysis: The amide bond of the GlcCer is selectively cleaved using alkali-catalyzed hydrolysis, often accelerated by microwave irradiation. This step removes the fatty acid chain to produce the corresponding lyso-glucosylceramide. nih.gov

Enzymatic Hydrolysis: The β-glycosidic bond linking the glucose molecule to the sphingoid base in lyso-GlcCer is cleaved by a specific enzyme, such as β-glucosidase , which can be sourced from almonds. This enzymatic step releases the free sphingoid base (phytosphingosine) with high efficiency and purity. nih.gov

Table 2: Comparison of Bioconversion Systems for Phytosphingosine Production
SystemStarting Material(s)Key Process/EnzymesPrimary ProductKey Advantage
Microbial FermentationSimple carbon sources (e.g., glucose)Wickerhamomyces ciferrii fermentation pathwayTetraacetylphytosphingosine (TAPS), then converted to PhytosphingosineProduces the specific D-erythro stereoisomer directly via a biological system. google.com
Chemoenzymatic SynthesisPlant-derived Glucosylceramides (GlcCers)1. Alkali-catalyzed hydrolysis 2. β-glucosidasePhytosphingosine and other sphingoid basesHigh efficiency and clean reaction with no isomerization by leveraging specific enzyme activity. nih.gov

Derivatization Chemistry and Analog Development for Octadecane 1,3,4 Triol

Synthesis of Octadecane-1,3,4-triol-based Ceramides (B1148491) and Glycosphingolipids

The synthesis of ceramides and glycosphingolipids from an this compound scaffold, such as D-ribo-phytosphingosine, is a complex, multi-step process that requires precise control of stereochemistry and regioselective reactions. Phytosphingosine (B30862), obtained either through chemical synthesis or fermentation, serves as a crucial starting material. google.com Fermentation using organisms like Hansenula ciferrii is particularly advantageous as it yields the specific D-erythro isomer found in human skin. google.com The general approach involves the protection of hydroxyl and amino groups, followed by glycosylation and N-acylation, and finally deprotection to yield the target molecule.

The synthesis of glycosphingolipids often begins with the preparation of a suitable glycosyl donor, such as a 6-azido galactosyl thioglycoside, and a phytosphingosine-based acceptor. mdpi.com Glycosylation strategies must carefully control the anomeric selectivity (α or β). For instance, using an ether-protected donor and acceptor (an "armed" glycosylation) can result in high yields but with reduced stereoselectivity. mdpi.com Conversely, employing a benzoyl-protected sphingosine (B13886) acceptor (a "disarmed" acceptor) can improve α-selectivity, albeit sometimes with lower yields. mdpi.com Following the crucial glycosidic bond formation, the lipid tail is installed via N-acylation.

α-Galactosylceramide (α-GalCer, KRN7000), a potent agonist for invariant Natural Killer T (iNKT) cells, is a key target for analog synthesis. It consists of a galactose sugar α-linked to a ceramide lipid, which is composed of a phytosphingosine base and a long acyl chain. Modifications to this structure are pursued to fine-tune the immunological response, often seeking to bias the cytokine release profile towards either a T-helper 1 (Th1) or T-helper 2 (Th2) response.

Numerous strategies have been developed to create α-GalCer analogs. These include:

Truncation of the Sphingosine Backbone or Acyl Chain: Shortening the lipid chains can significantly alter the resulting cytokine profile. For example, the OCH analog, which has a truncated phytosphingosine chain, is known to induce a Th2-biased response. nih.govacs.org

Modification of the Glycosidic Linkage: Replacing the oxygen of the glycosidic bond with other atoms, such as in C-glycoside analogs, can increase metabolic stability and lead to a more potent Th1-biased response. mdpi.com

Derivatization of the Sugar Moiety: A concise synthetic route allows for the creation of a 6-azido-6-deoxy-α-galactosyl-phytosphingosine derivative. acs.org This intermediate, featuring orthogonally protected amino groups, enables late-stage derivatization at the C6 position of the galactose sugar and the N-acyl chain of the ceramide, providing rapid access to a library of biologically active glycolipids. acs.org

A summary of key synthetic strategies for α-GalCer analogs is presented below.

Modification Strategy Targeted Moiety Example Analog/Intermediate Synthetic Approach Reported Outcome/Potential
Lipid Chain Truncation Phytosphingosine ChainOCH AnalogSynthesis from truncated sphingoid precursors. nih.govacs.orgInduces a TH2-biased cytokine response. nih.govacs.org
Sugar Moiety Functionalization Galactose C6 Position6-Azido-6-deoxy-α-galactosyl-phytosphingosineSynthesis from phytosphingosine, followed by glycosylation with a 6-azido galactose donor. acs.orgVersatile intermediate for 6-N-derivatization via azide (B81097) reduction or click chemistry. acs.org
Glycosidic Linkage Modification Glycosidic OxygenC-Glycoside AnalogsReplacement of the anomeric oxygen with a methylene (B1212753) group (CH₂). mdpi.comIncreased metabolic stability, enhanced Th1-biased immune response. mdpi.com
Hapten Conjugation Phytosphingosine C1-OH LinkerNP-haptenated α-GalCerAn amine intermediate is generated and extended, followed by coupling with the hapten.Tool for studying T-cell help in B-cell antibody production.

The formation of the amide bond (N-acylation) and the glycosidic bond are pivotal steps in the synthesis of glycosphingolipids from this compound.

N-Acylation: Selectively acylating the C2-amino group in the presence of multiple hydroxyl groups is a significant challenge. Over-acylation of the hydroxyl groups is a common side reaction. To overcome this, several methods have been developed:

Acid Chloride Method: The reaction of an amine with an acyl chloride is a classic method. For instance, an amine can be reacted with an acyl chloride in a biphasic mixture of THF and saturated sodium acetate (B1210297) solution.

Catalytic Acylation: A highly efficient method involves reacting the amino triol with a fatty acid ester in the presence of a basic catalyst (like potassium hydroxide) in an alcohol solvent such as methanol (B129727) or ethanol (B145695). acs.org This approach offers high yield and purity, often eliminating the need for complex purification steps. acs.org

Coupling Reagents: Standard peptide coupling reagents can be used. For example, phytosphingosine can be coupled with a fatty acid component using 2-chloromethyl pyridinium (B92312) iodide and triethylamine (B128534) in dichloromethane. google.com

Glycosylation: The formation of the glycosidic linkage between the C1-hydroxyl group of the phytosphingosine backbone and a sugar donor is critical. The stereochemical outcome (α or β) is controlled by the choice of glycosyl donor, acceptor, and reaction conditions.

Thioglycoside Donors: Donors like galactosyl thioglycosides are activated by promoters such as N-iodosuccinimide (NIS) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).

Glycosyl Iodide Donors: In-situ formation of a glycosyl iodide from a protected galactose using trimethylsilyl (B98337) iodide (TMSI) can be used to glycosylate a phytosphingosine acceptor. acs.org

Protecting Group Influence: The nature of the protecting groups on both the donor and acceptor influences the stereoselectivity. "Disarmed" acceptors with electron-withdrawing protecting groups (e.g., benzoyl) can favor the formation of α-glycosides. mdpi.com

Reaction Type Reagents and Conditions Key Features
N-Acylation Fatty acid ester, basic catalyst (e.g., KOH), in ethanol/methanol. acs.orgHigh selectivity for N-acylation, high yield, simple procedure. acs.org
N-Acylation Acyl chloride, THF/Saturated NaOAc solution.Standard method for amide bond formation.
N-Acylation Fatty acid, 2-chloromethyl pyridinium iodide, triethylamine. google.comCoupling-reagent mediated, proceeds under mild conditions. google.com
α-Glycosylation 6-azido galactosyl thioglycoside donor, phytosphingosine acceptor, NIS/TfOH promoter. mdpi.comForms α-linkage, compatible with azido (B1232118) group for further functionalization. mdpi.com
α-Glycosylation Per-TMS-protected galactose, TMSI, phytosphingosine acceptor, Bu₄NI. acs.orgUtilizes a glycosyl iodide intermediate. acs.org

Chemical Modifications of the this compound Backbone for Structure-Activity Probing

Modifying the this compound (phytosphingosine) backbone is a key strategy for dissecting the structure-activity relationships (SAR) of these lipids. By systematically altering the structure, researchers can determine which functional groups and structural features are essential for biological activity.

One significant area of investigation is the synthesis of analogs of Jaspine B, a cytotoxic anhydrophytosphingosine. Synthetic routes developed for Jaspine B have been leveraged to create strategically modified analogs to probe its cytotoxic activity. thieme-connect.comumn.edu These studies help to identify the pharmacophore responsible for its biological effects.

In the context of α-GalCer analogs, modifications to the phytosphingosine backbone are crucial for modulating immunological outcomes. While truncating the lipid chain is a common strategy, other modifications are also explored. mdpi.com Research has shown that replacing the entire phytosphingosine base with the more easily accessible sphinganine (B43673) (which lacks the C4-hydroxyl group) can produce analogs with comparable activity to the parent compounds. nih.govacs.org This finding is significant because the simplified synthesis of sphinganine-based analogs facilitates more extensive SAR studies. nih.govacs.org These studies have demonstrated that the C4-hydroxyl group is not strictly essential for the activation of NKT cells by α-GalCer, opening new avenues for analog design.

Design and Synthesis of Labeled this compound Probes for Biological Investigations

To visualize and track the metabolism and localization of this compound and its derivatives within cells, labeled probes are indispensable tools. These probes typically incorporate a reporter tag, such as a fluorophore, a radioisotope, or an affinity label, onto the core structure.

A powerful and versatile strategy for creating such probes involves the introduction of a bioorthogonal handle, such as an azide (N₃) or alkyne group. scispace.com For example, a series of β-Lactosylceramide analogs containing an azido group at the 6-C-position of the galactose have been synthesized. These azide-labeled probes serve as flexible platforms that can be functionalized with various molecular tags via "click chemistry," a highly efficient and biocompatible reaction. acs.org This approach has been used to create spin-labeled galactosylceramides and glucosylceramides, where the azide intermediates are later coupled to a spin label. acs.org

Fluorescently labeled probes are widely used for cellular imaging. The synthesis of these probes often involves coupling a fluorescent dye, such as a BODIPY or a coumarin (B35378) derivative, to the sphingoid base. ub.edu For instance, fluorescently labeled ceramides have been synthesized using a combination of olefin cross-metathesis and click chemistry as key steps. ub.edu Similarly, fluorescently labeled sphingosine has been synthesized and successfully used to monitor its incorporation and phosphorylation in cells. nih.gov

Radiolabeling provides a means for highly sensitive detection in various assays and in vivo imaging. nih.gov Methods for preparing ceramides labeled with radioisotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) have been established, allowing for detailed metabolic studies. nih.gov

Probe Type Labeling Strategy Synthetic Approach Application
Clickable Probes Azide (N₃) group incorporation. acs.orgSynthesis of azido-functionalized sugar donors or sphingoid bases, followed by glycosylation and N-acylation. acs.orgBioorthogonal ligation with alkyne-tagged reporters (fluorophores, biotin) for imaging and affinity purification. scispace.comacs.org
Fluorescent Probes Covalent attachment of a fluorophore (e.g., BODIPY, NBD). ub.edunih.govCoupling of a fluorophore-containing carboxylic acid to the amine of the sphingoid base or synthesis from a labeled precursor. ub.edunih.govConfocal microscopy to study subcellular distribution and trafficking. ub.edu
Spin-Labeled Probes Covalent attachment of a nitroxide radical. acs.orgCoupling of a spin-label to an azide-functionalized glycosphingolipid via click chemistry. acs.orgElectron Paramagnetic Resonance (EPR) spectroscopy to study membrane interactions and dynamics. acs.org
Radiolabeled Probes Incorporation of ³H or ¹⁴C. nih.govSynthesis using radiolabeled precursors (e.g., [³H]palmitic acid) for N-acylation. nih.govHighly sensitive quantification in metabolic and enzymatic assays. nih.gov

Molecular and Cellular Mechanisms Mediated by Octadecane 1,3,4 Triol and Its Derivatives

Modulation of Cellular Membrane Dynamics and Microdomain Organization

The structure of Octadecane-1,3,4-triol, with a linear eighteen-carbon aliphatic chain and three hydroxyl groups at the C1, C3, and C4 positions, gives it a pronounced amphiphilic nature. The trihydroxylated head group is hydrophilic, while the long alkyl tail is lipophilic. This duality allows the molecule to insert into cellular membranes, orienting itself alongside other lipid components of the bilayer.

The integration of lipids like this compound can influence the physical properties of the cell membrane. Its long, saturated hydrocarbon tail can interact with the acyl chains of phospholipids, potentially increasing packing density and order. This is a characteristic shared with other sterols and sphingolipids, which are known to modulate membrane fluidity and promote the formation of specialized membrane microdomains, often called lipid rafts. nih.gov These rafts are dynamic assemblies of proteins and lipids that serve as platforms for signal transduction and protein trafficking. Although direct studies on this compound's role in raft formation are limited, its structural characteristics suggest it could contribute to the local lipid environment, thereby influencing the function of raft-associated proteins and signaling complexes.

Involvement in Intracellular Signaling Cascades and Lipid-Mediated Communication

Lipid molecules are crucial second messengers and modulators in a vast array of intracellular signaling pathways. While direct signaling roles for this compound are still under investigation, its structural similarity to sphingoid bases like phytosphingosine (B30862) suggests potential involvement in lipid-mediated communication. Sphingolipids are not merely structural components of membranes; their metabolic turnover produces a variety of bioactive molecules, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate, which regulate numerous cellular processes.

Given that this compound shares the long-chain base backbone, it could potentially serve as a precursor for, or a competitive inhibitor of, enzymes involved in sphingolipid metabolism. By influencing the levels of critical signaling lipids, it could indirectly modulate pathways that control fundamental cellular activities.

The balance between cell survival, growth, and programmed cell death (apoptosis) is tightly regulated, with sphingolipids playing a central role. Programmed cell death is an orderly, gene-regulated process essential for tissue homeostasis, development, and eliminating damaged cells. nih.gov Pathways of programmed cell death, such as apoptosis, are often dependent on signaling cascades that can be initiated by various stimuli. mdpi.com

Lysosomes, which contain numerous hydrolases, are central to cellular degradation processes and can be involved in the initiation and amplification of programmed cell death pathways. nih.gov The permeabilization of the lysosomal membrane can lead to the release of these hydrolases into the cytosol, triggering cell death. nih.gov Bioactive sphingolipids are known to influence these pathways. For instance, ceramide generally promotes apoptosis, while sphingosine-1-phosphate is typically pro-survival. The structural similarity of this compound to the backbones of these molecules suggests it could potentially influence these life-or-death decisions within the cell, possibly by altering membrane properties or interacting with enzymes that regulate the balance of these key signaling lipids.

Interactions with Immune Receptors and Natural Killer T (NKT) Cell Activation Pathways

A significant area of research involves derivatives of this compound, particularly its aminated form, 2-aminothis compound (B77013), and its glycosylated analogues like α-galactosylceramide (α-GalCer). These molecules are potent activators of invariant Natural Killer T (iNKT) cells. nih.gov iNKT cells are a unique subset of T lymphocytes that recognize lipid antigens presented by the MHC class I-like protein, CD1d. nih.gov

The activation mechanism involves the binding of the lipid antigen to the hydrophobic groove of the CD1d molecule on an antigen-presenting cell. nih.gov The octadecane (B175841) chain of the lipid anchors it within the groove, while the polar head group, which includes the triol structure, is exposed for recognition by the T-cell receptor (TCR) of the iNKT cell. nih.gov This trimolecular interaction (TCR-lipid-CD1d) triggers a powerful and rapid response from the iNKT cell, leading to the secretion of a broad array of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4). nih.govnih.gov This cytokine burst can then influence a wide range of downstream immune responses, bridging the innate and adaptive immune systems. nih.gov The specific stereochemistry and hydroxylation pattern of the phytosphingosine-like base are critical for this interaction, highlighting the importance of the core this compound structure in mediating this key immunological function. nih.gov

Role in Cellular Homeostasis and Regulated Cell Fate Processes

Cellular homeostasis involves maintaining a stable internal environment through a complex network of regulated processes. Programmed cell death is a fundamental component of this regulation, ensuring the removal of unnecessary or damaged cells during development and throughout life. nih.gov Lipid metabolism is intrinsically linked to these homeostatic mechanisms.

Investigation of Antimicrobial and Cytoprotective Molecular Actions

Long-chain aliphatic compounds, including fatty acids and sphingoid bases, have been investigated for their antimicrobial properties. Essential oils containing compounds like n-octadecane have demonstrated antibacterial activity against various strains, including Enterococcus faecalis and Staphylococcus aureus. researchgate.netnih.gov The proposed mechanism for many lipid-like antimicrobial agents involves the disruption of the bacterial cell membrane. The amphiphilic nature of this compound allows it to insert into and destabilize the lipid bilayer of microbes, leading to increased permeability and cell death.

In terms of cytoprotection for host cells, the roles are likely tied to its involvement in signaling pathways. By modulating pathways that respond to cellular stress, it could potentially enhance cell survival mechanisms. For example, by influencing the balance of pro-survival and pro-death sphingolipids, it could help protect cells from certain harmful stimuli. The activation of iNKT cells by its derivatives also initiates immune responses that are critical for protection against various pathogens and cellular threats. nih.gov

Data Tables

Table 1: Structural and Chemical Properties of this compound and a Key Derivative

PropertyThis compound(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol
Molecular Formula C₁₈H₃₈O₃C₁₈H₃₉NO₃ sigmaaldrich.com
Molecular Weight 302.5 g/mol 317.51 g/mol sigmaaldrich.com
Key Structural Features 18-carbon chain, hydroxyl groups at C1, C3, C4 18-carbon chain, amino group at C2, hydroxyls at C1, C3, C4 nih.gov
Chiral Centers C3, C4 C2, C3, C4
Character Amphiphilic (hydrophilic triol head, lipophilic tail) Amphiphilic
InChI Key AYNYHSGJYJNQKG-UHFFFAOYSA-N AERBNCYCJBRYDG-KSZLIROESA-N sigmaaldrich.com

Table 2: Summary of Investigated Biological Roles of this compound and its Derivatives

Biological ProcessMediating Molecule/StructureMolecular Mechanism
Membrane Dynamics This compoundIntegration into the lipid bilayer via its amphiphilic structure, potentially modulating membrane fluidity and microdomain organization. nih.gov
NKT Cell Activation Glycosylated derivatives of 2-aminothis compoundThe octadecane backbone anchors the lipid in the CD1d binding groove for presentation to the iNKT cell receptor, triggering cytokine release. nih.govnih.gov
Cell Fate Regulation This compound (potential)Potential modulation of sphingolipid metabolic pathways that control the balance of pro-apoptotic (e.g., ceramide) and pro-survival (e.g., S1P) signaling lipids. nih.gov
Antimicrobial Action This compound (potential)Likely involves disruption of microbial cell membranes due to its amphiphilic properties, a mechanism shared by other long-chain aliphatic compounds. nih.gov

Structure Activity Relationship Sar Studies of Octadecane 1,3,4 Triol Derivatives

Correlating Structural Features with Biological Activity Profiles in Lipid-Based Signaling

Octadecane-1,3,4-triol, more commonly known as phytosphingosine (B30862), is a sphingoid base that serves as a structural backbone for a class of complex sphingolipids called phytoceramides. nih.gov Its biological activity is intrinsically linked to its role in lipid-based signaling pathways. These pathways depend on lipid-derived molecules to regulate essential cellular processes like inflammation, immune responses, and cell communication. qiagen.com

The structure of this compound possesses distinct features that are critical to its signaling functions:

The Long Hydrocarbon Chain (C14): This nonpolar tail allows the molecule to embed within the lipid bilayer of cell membranes, anchoring it in place.

The Polar Headgroup: This region contains three hydroxyl (-OH) groups and one amino (-NH2) group. These groups are the primary sites for modification, allowing for the creation of a diverse array of signaling molecules.

The amino group at the C-2 position can be acylated (attached to a fatty acid) by enzymes known as ceramide synthases (CerS) to form phytoceramides. The terminal hydroxyl group at the C-1 position can be phosphorylated to form phytosphingosine-1-phosphate (P1P), a potent signaling molecule analogous to sphingosine-1-phosphate (S1P). qiagen.com The presence and configuration of these functional groups are paramount, as they mediate interactions with specific protein targets, such as enzymes and receptors, to initiate downstream signaling cascades.

Impact of Fatty Acyl Chain Length and Saturation on Sphingolipid Function

The biological function of phytoceramides, derived from this compound, is profoundly influenced by the length and degree of saturation of the fatty acyl chain attached to its amino group. nih.gov Mammals have six different ceramide synthases (CerS), each responsible for attaching a fatty acid of a specific chain length, leading to distinct biological outcomes. researchgate.net

Different ceramide species have been shown to play opposing roles in cellular processes. For instance, ceramides (B1148491) with long-chain fatty acids (e.g., C16:0, palmitic acid) are often linked to promoting apoptosis (programmed cell death) and metabolic dysfunction. nih.gov In contrast, those with very-long-chain fatty acids (VLCFAs, >C22) are generally associated with cell survival, proliferation, and are essential for maintaining the integrity of the skin's barrier function. nih.govresearchgate.net The toxicity of a ceramide species is also tied to the saturation of its fatty acyl chain; saturated ceramides like C16:0 and C18:0 have demonstrated greater toxicity compared to their unsaturated counterparts like C18:1. nih.gov This "sphingolipid rheostat" model, where the balance between different chain-length ceramides dictates cell fate, is a central concept in lipid biology. nih.govresearchgate.net

Table 1: Influence of N-Acyl Chain Length on Phytoceramide Biological Activity
Fatty Acyl Chain LengthCommon NameAssociated Ceramide Synthase (CerS)Primary Biological Role/Function
C16:0PalmitoylCerS5, CerS6Pro-apoptotic, linked to metabolic dysfunction. nih.gov
C18:0StearoylCerS1Involved in apoptosis and mitochondrial membrane permeabilization. researchgate.netnih.gov
C22:0BehenoylCerS2Associated with cell survival and proliferation. nih.govresearchgate.net
C24:0 / C24:1Lignoceryl / NervonylCerS2, CerS3Essential for skin barrier function, myelin sheath maintenance, and cell survival. nih.govresearchgate.net

Stereochemical Influences on this compound Derivative Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov For this compound, which has multiple chiral centers, the specific stereoisomer is critical for its recognition by enzymes and receptors. The naturally occurring and most biologically active form is (2S,3S,4R)-2-amino-1,3,4-octadecanetriol, also known as D-ribo-phytosphingosine. nih.gov

This precise spatial arrangement is essential for:

Enzyme-Substrate Recognition: Enzymes such as ceramide synthases are highly stereospecific. The active site of these enzymes is shaped to fit the (2S,3S,4R) isomer of phytosphingosine, allowing for the efficient transfer of the fatty acyl chain. Other stereoisomers, such as the (2R,3R,4R) form, would not fit correctly into the active site, leading to a dramatic decrease or complete loss of activity. nih.gov

Membrane Integration and Interaction: The specific stereochemistry ensures the correct orientation of the polar headgroup at the membrane surface, which is crucial for interacting with other lipids and membrane-bound proteins to initiate signaling events.

Receptor Binding: For derivatives like phytosphingosine-1-phosphate, the stereochemistry is vital for high-affinity binding to its G protein-coupled receptors.

Studies on other chiral molecules have demonstrated that unnatural isomers can be significantly less potent or completely inactive compared to their natural counterparts, often due to stereoselective uptake by cells or the inability to bind to the biological target. nih.gov Thus, the biological potency of any this compound derivative is inextricably linked to its stereochemical configuration.

Rational Design of this compound Analogs for Mechanistic Elucidation

The rational design of chemical analogs is a powerful strategy to dissect the molecular mechanisms of a bioactive compound. By synthesizing and testing analogs of this compound with specific structural modifications, researchers can probe the function of each part of the molecule. This approach allows for the systematic investigation of enzyme-substrate interactions and signaling pathway activation. mdpi.comresearchgate.net

For example, to understand the role of the individual hydroxyl groups, one could synthesize a series of deoxy-analogs where each hydroxyl group is sequentially removed. If an analog lacking the C-4 hydroxyl group fails to be processed by a specific enzyme, it would confirm that this hydroxyl group is a key recognition element for that enzyme. Similarly, modifying the length of the hydrocarbon tail can help determine the optimal chain length for membrane insertion and interaction with specific protein domains.

Table 2: Examples of Rationally Designed this compound Analogs and Their Mechanistic Purpose
Analog TypeStructural ModificationMechanistic Question Addressed
Deoxy-analogRemoval of the C-4 hydroxyl groupIs the C-4 hydroxyl group essential for recognition by ceramide synthases or other modifying enzymes?
Chain-shortened analogSynthesis with a C10 alkyl chain instead of C14What is the minimum chain length required for stable membrane insertion and biological activity?
Fluorinated analogReplacement of a hydroxyl group with fluorineCan we block metabolism at a specific site (e.g., phosphorylation at C-1) to prolong the analog's activity?
Stereochemical isomerSynthesis of the (2R,3S,4R) isomerHow critical is the natural stereochemistry for binding to target proteins and cellular uptake? nih.gov

By studying the biological activities of such tailored analogs, scientists can build a detailed map of the structure-function relationships of this compound, paving the way for the development of targeted therapeutic agents that can modulate sphingolipid signaling pathways.

Advanced Analytical and Spectroscopic Techniques for Octadecane 1,3,4 Triol Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Species Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Octadecane-1,3,4-triol. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of a molecule from its exact mass. This capability is crucial for distinguishing between isomers and other compounds with the same nominal mass.

For this compound (C₁₈H₃₈O₃), the theoretical exact mass can be calculated with high precision. When analyzed, typically using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is often observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the measured mass-to-charge ratio (m/z) to be compared against the theoretical value, confirming the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments can be performed. In this technique, a specific ion (e.g., the [M+H]⁺ ion of this compound) is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For this triol, characteristic fragmentation would involve sequential losses of water molecules (H₂O) from the hydroxyl groups and cleavage of the carbon-carbon bonds adjacent to the hydroxylated carbons. While experimental data for the parent triol is limited, analysis of the related compound 2-aminothis compound (B77013) shows characteristic fragments that help pinpoint the location of functional groups. nih.govmzcloud.org

Table 1: Theoretical HRMS Data for this compound

Molecular Species Formula Theoretical m/z
Neutral Molecule [M] C₁₈H₃₈O₃ 302.28210
Protonated Molecule [M+H]⁺ C₁₈H₃₉O₃⁺ 303.28937
Sodium Adduct [M+Na]⁺ C₁₈H₃₈NaO₃⁺ 325.27131
First Dehydration Product [M+H-H₂O]⁺ C₁₈H₃₇O₂⁺ 285.27881

Note: Theoretical m/z values are calculated based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully assign the structure of this compound.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum provides information about the chemical environment of protons. For this compound, one would expect to see a characteristic triplet signal around 0.88 ppm for the terminal methyl group (CH₃). The long chain of methylene (B1212753) groups (CH₂) would produce a large, complex multiplet signal around 1.26 ppm. The protons on the carbons bearing the hydroxyl groups (C1, C3, and C4) and the adjacent protons would appear as distinct, downfield multiplets in the 3.4-4.0 ppm range due to the deshielding effect of the oxygen atoms.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The terminal methyl carbon would appear upfield around 14 ppm. The methylene carbons of the long aliphatic chain would resonate in the 22-32 ppm range. The carbons bonded to the hydroxyl groups (C1, C3, C4) are significantly deshielded and would be found in the 60-80 ppm region, a characteristic range for aliphatic alcohols.

2D NMR (COSY, HMQC/HSQC, HMBC):

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity between adjacent carbons. For instance, it would show correlations between the protons on C1, C2, C3, C4, and C5, confirming the 1,3,4-triol arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Due to the scarcity of published experimental NMR data for this compound, the following table presents predicted chemical shifts based on known values for similar long-chain aliphatic alcohols and polyols. spectrabase.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C-1 (-CH₂OH) ~3.70 (m) ~63-65
C-2 (-CH₂) ~1.55 (m) ~33-35
C-3 (-CHOH) ~3.80 (m) ~72-74
C-4 (-CHOH) ~3.50 (m) ~75-77
C-5 (-CH₂) ~1.45 (m) ~32-34
C-6 to C-17 (-(CH₂)₁₂-) ~1.26 (br s) ~22-32

Note: These are predicted values. Actual shifts may vary based on solvent and other experimental conditions. (m = multiplet, t = triplet, br s = broad singlet).

Chromatographic Methods for Isolation and Purity Assessment of Complex Lipid Mixtures

Chromatography is essential for both the isolation of this compound from natural sources or synthetic reaction mixtures and for the assessment of its purity. Given its amphiphilic nature—a polar triol head group and a long nonpolar alkyl tail—both gas and liquid chromatography techniques are applicable, each with specific considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Due to its high boiling point and the presence of polar hydroxyl groups, this compound is not directly amenable to GC analysis. It must first be derivatized to increase its volatility and thermal stability. A common derivatization method is silylation, where the hydroxyl protons are replaced with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and allows the compound to be readily analyzed by GC. The mass spectrometer detector then provides mass spectra of the derivatized compound, which can be used for identification and quantification. nih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful method for separating compounds based on their hydrophobicity and is well-suited for underivatized polyols. nih.govnih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. For this compound, a gradient elution is often employed, starting with a highly polar mobile phase (e.g., a high percentage of water with acetonitrile (B52724) or methanol) and gradually increasing the proportion of the organic solvent. The long C₁₈ alkyl chain provides strong retention on the C18 column, while the polar triol head ensures it can be eluted with a sufficiently polar mobile phase. This technique is excellent for purity assessment and can be scaled up for preparative isolation of the compound from complex lipid extracts. wikipedia.org

Table 3: Typical Chromatographic Conditions for this compound Analysis

Technique Column Mobile Phase / Carrier Gas Detection Key Consideration
GC-MS Capillary column (e.g., DB-5ms, 30m x 0.25mm) Helium Mass Spectrometry (EI) Derivatization required (e.g., silylation with BSTFA)

| RP-HPLC | C18 (e.g., 250mm x 4.6mm, 5µm) | Gradient of Water and Acetonitrile/Methanol (B129727) | RID, ELSD, or MS | Suitable for non-volatile compounds; no derivatization needed |

Spectroscopic Analysis of this compound in Biological Matrices

Analyzing this compound within complex biological matrices such as plasma, serum, or tissue homogenates presents significant challenges due to the vast number of other lipids and metabolites present. The process requires robust sample preparation to isolate the lipid fraction and remove interfering substances, followed by sensitive spectroscopic detection.

The first and most critical step is lipid extraction. nih.gov Standard methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol/water solvent system, are effective for extracting a broad range of lipids, including amphiphilic molecules like long-chain triols. chromatographytoday.com Another common approach is the use of methyl-tert-butyl ether (MTBE) for a less toxic and efficient extraction. mdpi.comnih.gov These methods achieve a phase separation where lipids are concentrated in the organic layer, while more polar, water-soluble components remain in the aqueous phase.

Once the lipid extract is obtained, it can be analyzed using the techniques described previously. LC-MS/MS is often the method of choice for analyzing lipids in biological extracts. It combines the powerful separation of RP-HPLC with the sensitive and specific detection of tandem mass spectrometry. This allows for the detection and quantification of this compound even at low concentrations within a complex mixture. For accurate quantification, a stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) of this compound is highly desirable to correct for variations in extraction efficiency and matrix effects during ionization.

Table 4: General Workflow for Analysis of this compound in Biological Samples

Step Procedure Purpose
1. Sample Homogenization Mechanical disruption of tissue or mixing of biofluid. Ensure a representative sample and release of cellular components.
2. Lipid Extraction Liquid-liquid extraction (e.g., Folch, MTBE method) with an appropriate internal standard. researchgate.net Isolate the total lipid fraction from proteins, salts, and other interferences.
3. Solvent Evaporation & Reconstitution The organic phase is dried down (e.g., under nitrogen) and redissolved in a suitable solvent. Concentrate the sample and ensure compatibility with the analytical instrument.

| 4. Analysis | RP-HPLC coupled with HRMS/MS (LC-MS/MS). | Separate the target analyte from other lipids and provide sensitive, specific detection and quantification. |

Computational Approaches in Octadecane 1,3,4 Triol Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the potential molecular targets of a compound and the nature of their interactions at an atomic level.

While specific molecular docking studies on Octadecane-1,3,4-triol are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize its potential protein interactions. The amphiphilic nature of this compound, with its polar triol headgroup and a long nonpolar alkyl chain, suggests that it could interact with a variety of proteins, particularly those involved in lipid metabolism, transport, and signaling.

Interactions between proteins and lipids are stabilized by a combination of forces including hydrogen bonds, van der Waals forces, hydrophobic interactions, and ionic bridges. profacgen.com The hydroxyl groups of this compound's headgroup are capable of forming multiple hydrogen bonds, which would be a key determinant in its binding to protein targets.

Potential Protein Targets for this compound Docking Studies:

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and a set of potential protein targets. The docking software would then explore various binding poses of the triol within the active or allosteric sites of these proteins, calculating a binding affinity score for each pose. The results could reveal key amino acid residues involved in the interaction, providing a basis for further experimental validation. For instance, docking could be performed on enzymes like fatty acid synthase to investigate potential inhibitory effects. nih.gov

Table 1: Hypothetical Protein Targets for this compound Molecular Docking

Protein Target ClassSpecific ExampleRationale for Interaction
Lipid-metabolizing Enzymes Fatty Acid Synthase (FAS)The long alkyl chain could fit into the substrate-binding channel, potentially inhibiting fatty acid synthesis.
Sphingosine (B13886) Kinase (SphK)The polyol headgroup mimics sphingoid bases, suggesting possible interaction with the active site.
Lipid Transfer Proteins Steroidogenic Acute Regulatory Protein (StAR)The hydrophobic tail could occupy the lipid-binding pocket, affecting cholesterol transport.
Membrane Receptors G-protein Coupled Receptors (GPCRs)The amphiphilic nature allows for potential interaction with transmembrane domains or lipid-exposed surfaces.
Nuclear Receptors Peroxisome Proliferator-Activated Receptors (PPARs)These receptors are known to bind fatty acids and their derivatives, modulating gene expression related to lipid metabolism.

It is important to note that the flexibility of the long alkyl chain of this compound presents a challenge for docking algorithms, and advanced techniques that account for ligand flexibility would be necessary for accurate predictions.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

The biological function of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable spatial arrangements of a molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time.

Due to the free rotation around its numerous single bonds, this compound can adopt a vast number of conformations. researchgate.net Computational methods are essential to explore this conformational landscape and understand how factors like solvent environment and interactions with other molecules, such as lipids in a cell membrane, influence its shape.

MD simulations of similar amphiphilic lipids, like phytosphingosine (B30862), have been used to study their behavior within lipid bilayers. nih.govacs.orgresearchgate.net These studies reveal how the lipid's structure, including the stereochemistry of its polar headgroup, affects the packing and organization of the membrane. nih.govmdpi.com For this compound, MD simulations could elucidate how it integrates into a lipid bilayer, the orientation of its triol headgroup at the water-lipid interface, and the dynamics of its alkyl tail within the hydrophobic core of the membrane. The ability of the triol headgroup to form hydrogen bonds is expected to significantly influence these interactions. nih.gov

Key Insights from Potential MD Simulations of this compound:

Membrane Integration and Orientation: Simulations could predict the depth of insertion of the molecule into a lipid bilayer and the preferred orientation of its polar headgroup.

Effect on Membrane Properties: The presence of this compound could alter membrane thickness, fluidity, and lateral organization.

Complex Formation: MD simulations can model the formation and stability of complexes between this compound and proteins, providing a more dynamic view than static docking.

Conformational Preferences: The simulations would reveal the most populated conformations of the molecule in different environments (e.g., in water versus in a lipid membrane).

The conformational plasticity of lipid-binding proteins is also a critical factor in their function, and MD simulations can capture how the binding of a lipid like this compound might induce or select for specific protein conformations. nih.gov The inherent flexibility of polyunsaturated fatty acid chains has been a subject of ab initio studies, which could provide a methodological basis for investigating the conformational properties of this compound's alkyl chain. nih.gov

In Silico Prediction of Biological Activities and Pathway Analysis

In the early stages of drug discovery, in silico models are invaluable for predicting the potential biological activities and pharmacokinetic properties of a compound before it is synthesized or tested in the lab. These predictions are based on the molecule's structure and are derived from large datasets of known compounds.

For this compound, various computational tools could be employed to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov Such predictions are crucial for assessing the "drug-likeness" of a molecule and identifying potential liabilities.

Table 2: Predictable ADMET and Biological Properties of this compound

Property CategorySpecific PredictionRelevance
Absorption Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) PenetrationIndicates potential for central nervous system activity.
Distribution Plasma Protein Binding (PPB)Affects the concentration of free, active compound.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
Excretion Renal Organic Cation Transporter (OCT2) InhibitionIndicates potential for altered renal clearance of drugs.
Toxicity Ames MutagenicityPredicts the potential to cause genetic mutations.
CarcinogenicityEstimates the risk of causing cancer.
hERG InhibitionPredicts the risk of cardiac toxicity.
Biological Activity Bioactivity Score (GPCR ligand, kinase inhibitor, etc.)Suggests potential therapeutic targets. nih.gov

Pathway analysis tools could further be used to connect the predicted biological activities of this compound to specific cellular signaling or metabolic pathways. By comparing its structural features to those of known bioactive molecules, these tools can generate hypotheses about its mechanism of action. For instance, given its structural similarity to sphingolipids, it might be predicted to influence pathways related to cell growth, apoptosis, and inflammation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent and selective molecules.

A QSAR study on derivatives of this compound would first require the synthesis and biological testing of a diverse set of analogues. Structural modifications could include altering the length of the alkyl chain, changing the position or stereochemistry of the hydroxyl groups, or introducing other functional groups.

The next step would involve calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Table 3: Examples of Molecular Descriptors for a QSAR Study of this compound Derivatives

Descriptor ClassSpecific ExampleProperty Encoded
Topological Molecular Connectivity IndicesBranching and size of the molecular skeleton.
Geometrical Molecular Surface AreaThe three-dimensional size of the molecule.
Electronic Dipole MomentThe distribution of charge within the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)The lipophilicity of the molecule.
Number of Hydrogen Bond Donors/AcceptorsThe potential for hydrogen bonding interactions.

Finally, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the measured biological activity. nih.govmdpi.com The predictive power of the model would then be validated using an external set of compounds.

While no specific QSAR studies on this compound derivatives are currently published, research on other long-chain aliphatic alcohols has demonstrated the utility of this approach in toxicology and drug discovery. nih.gov A successful QSAR model for this compound derivatives could, for example, identify the optimal chain length for a particular biological activity or reveal the importance of specific stereoisomers.

Emerging Research Frontiers and Future Directions for Octadecane 1,3,4 Triol

Exploration of Novel Biological Sources and Natural Product Discovery

The discovery of Octadecane-1,3,4-triol and its derivatives from natural sources is a primary driver of current research, with fungi and plants being the most prominent sources identified to date.

Fungal Sources : Derivatives of this compound have been successfully isolated from the fruiting bodies of the fungus Russula cyanoxantha. The extraction process typically involves sequential treatment with ethanol (B145695) and a chloroform/methanol (B129727) mixture, followed by purification using silica (B1680970) gel chromatography. Furthermore, the closely related and well-studied compound 2-aminothis compound (B77013), also known as 4-hydroxysphinganine (B1654555) or phytosphingosine (B30862), is known to be produced by the yeast Saccharomyces cerevisiae. nih.gov

Plant Sources : The plant kingdom has also been identified as a rich source of these compounds. A notable example is the isolation of 2-(2'-hydroxytetracosanoylamino)-octadecane-1,3,4-triol (B8019865) tetraacetate from the herb Phyllanthus emblica, where it can be found in concentrations up to 0.3% of the dry weight. Research indicates that the accumulation of this compound may be tissue-specific, with studies showing a 23% higher recovery from the aerial parts of the plant compared to its roots.

Marine and Other Organisms : While fungi and plants are established sources, the exploration of other biological niches, such as marine organisms and diverse bacterial species, remains a largely untapped frontier. The structural similarity of this compound to other signaling lipids suggests that it, or its variants, may be present in a wide array of organisms, playing roles in their unique biochemical pathways. The search for novel natural sources is critical for discovering new derivatives with potentially unique biological activities.

Table 1: Selected Natural Sources of this compound and Its Derivatives

Organism Type Species Compound Isolated
Fungus Russula cyanoxantha This compound derivatives.
Fungus (Yeast) Saccharomyces cerevisiae 2-aminothis compound (Phytosphingosine). nih.gov

Application of Synthetic Biology for Enhanced this compound Production and Derivatization

The complex stereochemistry of this compound, with two chiral centers at the C-3 and C-4 positions, presents a significant hurdle for traditional chemical synthesis. This challenge has paved the way for exploring synthetic biology as a powerful alternative for both production and derivatization.

The limitations of chemical synthesis are evident in the difficulty of achieving high stereoselectivity. While chemical methods often result in enantiomeric excess (ee) values between 73-85%, microbial systems have demonstrated superior performance, producing the desired ribo configuration with 98% stereoselectivity. Chemo-enzymatic approaches, such as using Novozym 435 lipase (B570770) for dynamic kinetic resolution, have managed to improve the ee of chemical synthesis to 93%, highlighting the potential of integrating biological catalysts.

Future research is geared towards harnessing engineered microorganisms for the de novo production of this compound. By assembling and optimizing metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to achieve high-titer, stereochemically pure production of the core triol structure. Given that S. cerevisiae already produces the precursor phytosphingosine, metabolic engineering strategies could be employed to modify the existing pathway, potentially by removing the amino group to yield the target triol. nih.gov

Furthermore, synthetic biology offers a versatile platform for creating novel derivatives. By introducing a library of enzymes, such as acyltransferases, methyltransferases, or glycosyltransferases, into an this compound-producing host, a diverse range of new molecules can be generated. This approach would enable the systematic exploration of structure-activity relationships and the potential development of derivatives with enhanced or novel biological functions.

Mechanistic Insights into this compound's Role in Inter-Kingdom Chemical Ecology

Inter-kingdom chemical ecology investigates the chemical signals that mediate interactions between organisms from different kingdoms, such as plants, fungi, and bacteria. The amphiphilic nature of this compound, which allows it to interact with cell membranes, makes it a prime candidate for such a signaling molecule.

Given its presence in both plants and fungi, a key area of future research is its potential role in mediating plant-fungal interactions. These interactions can range from pathogenic to symbiotic. This compound or its derivatives could function as:

Elicitors or Effectors : Molecules produced by a fungus to trigger a response in a host plant, or vice-versa.

Structural Components : Integral parts of the fungal cell wall or membrane that are recognized by plant defense systems.

Quorum-Sensing Molecules : Compounds used by microbial communities to coordinate group behavior.

The structural relationship to phytosphingosine, a known sphingolipid involved in programmed cell death and stress responses in both fungi and plants, further supports a potential signaling role for this compound. nih.gov Unraveling the precise mechanisms—identifying the receptors that bind to it and the downstream signaling cascades it activates—is a critical next step. This research will likely involve sophisticated co-culture experiments, transcriptomics, and metabolomics to understand how its production and perception influence the outcomes of inter-kingdom interactions.

Development of Advanced Probes and Tools for Lipid Signaling Research

To fully understand the biological functions of this compound, a dedicated toolkit of chemical probes and analytical methods is required. The development of these tools represents a significant research frontier that will enable the direct investigation of its role in lipid signaling.

Key areas for tool development include:

Fluorescent and Tagged Probes : Synthesizing derivatives of this compound that are tagged with fluorescent reporters (e.g., fluorophores) or biotin. These probes would allow for real-time visualization of the molecule's uptake, transport, and subcellular localization within living cells using advanced microscopy techniques.

Affinity-Based Probes : Creating probes that can be used to identify the cellular binding partners of this compound. By immobilizing a derivative of the molecule on a solid support, researchers can perform pull-down assays from cell lysates to isolate and identify interacting proteins via mass spectrometry, thereby uncovering its receptors and downstream effectors.

Isotopically Labeled Standards : The synthesis of stable isotope-labeled versions of this compound is crucial for its accurate quantification in complex biological samples using mass spectrometry. The feasibility of this is demonstrated by the existence of labeled precursors like (3S,4R)-2-Amino(1,2-¹³C_2_,1,1-²H_2_)this compound. epa.gov

Specific Antibodies : Generating polyclonal or monoclonal antibodies that specifically recognize the this compound structure. Such antibodies would be invaluable for techniques like ELISA and immunohistochemistry, enabling the quantification and localization of the endogenous compound in tissues.

The creation of these advanced tools is essential to move from identifying the molecule in nature to mechanistically understanding its role in the complex web of lipid signaling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.